Cas no 1261554-44-2 (5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine)

5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine 化学的及び物理的性質
名前と識別子
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- 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine
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- インチ: 1S/C15H13ClF3NO/c16-13-7-10(4-5-20)6-12(8-13)11-2-1-3-14(9-11)21-15(17,18)19/h1-3,6-9H,4-5,20H2
- InChIKey: PARFMZTULFKRCD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C2C=CC=C(C=2)OC(F)(F)F)C=C(C=1)CCN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 35.2
5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011007478-1g |
5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine |
1261554-44-2 | 97% | 1g |
$1519.80 | 2023-09-03 |
5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine 関連文献
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5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamineに関する追加情報
Comprehensive Overview of 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine (CAS No. 1261554-44-2)
5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine (CAS No. 1261554-44-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique biphenyl backbone and functional groups, serves as a critical intermediate in the synthesis of advanced materials and bioactive molecules. Its molecular structure, featuring a chloro substituent and a trifluoromethoxy group, contributes to its distinct chemical properties, making it valuable for applications in drug discovery and material science.
The growing interest in 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine is reflected in its frequent appearance in scientific literature and patent filings. Researchers are particularly intrigued by its potential role in modulating biological pathways, owing to its structural similarity to other amine-containing compounds with known pharmacological activity. The compound's CAS No. 1261554-44-2 is often searched in databases like SciFinder and Reaxys, highlighting its relevance in modern chemistry.
One of the key trends driving interest in this compound is the rise of fluorinated and chlorinated aromatic molecules in medicinal chemistry. Fluorination, in particular, is a hot topic due to its ability to enhance metabolic stability and bioavailability. The trifluoromethoxy group in 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine aligns with this trend, making it a subject of study for optimizing drug candidates. Additionally, the compound's biphenyl scaffold is a common motif in drugs targeting central nervous system (CNS) disorders, further elevating its importance.
From an industrial perspective, 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine is valued for its versatility. It can be used as a building block in the synthesis of liquid crystals, OLED materials, and other high-performance polymers. The chloro and trifluoromethoxy substituents provide sites for further functionalization, enabling chemists to tailor the compound for specific applications. This adaptability has led to its inclusion in numerous research projects focused on developing next-generation materials.
Environmental and safety considerations are also part of the discourse surrounding this compound. While 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine is not classified as hazardous under standard regulations, its handling requires adherence to good laboratory practices (GLP). Researchers often inquire about its stability, storage conditions, and compatibility with other reagents, underscoring the need for detailed technical data sheets and safety guidelines.
In summary, 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-ethylamine (CAS No. 1261554-44-2) is a compound of significant scientific and industrial interest. Its unique structural features, combined with the growing demand for fluorinated and chlorinated aromatics, position it as a valuable tool in drug discovery and material science. As research continues to uncover new applications, this compound is likely to remain a focal point in the chemical community.
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